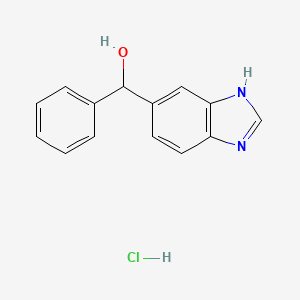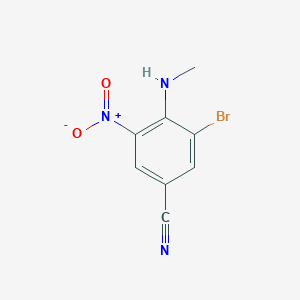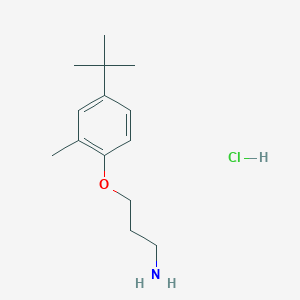
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride
Vue d'ensemble
Description
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride, also known as AMPTB, is an organic compound derived from the benzene ring structure. It is an important intermediate in the synthesis of many pharmaceuticals, as well as a useful reagent in organic synthesis. AMPTB is a white, crystalline solid that is soluble in water and most organic solvents. It is a versatile compound that can be used in a variety of applications, including drug synthesis and the investigation of biochemical and physiological effects.
Applications De Recherche Scientifique
Photonic Biosensor Development
This compound is instrumental in the synthesis of novel 3-Aminopropoxy-substituted dioxins which are suitable for the development of aptamers for photonic biosensor applications . These biosensors are crucial for the rapid and specific screening and sensitive monitoring of environmental pollutants, which have serious implications for human health.
Suzuki–Miyaura Cross-Coupling
In the field of organic synthesis, this compound can be used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process, known for its mild conditions and functional group tolerance. The compound’s structure could potentially make it a candidate for use as a boron reagent in such couplings.
Peptide Synthesis
Similar compounds have been used as carboxyl activating agents in peptide synthesis . Given the structural similarities, “1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride” could serve a similar role, facilitating the formation of peptide bonds in the synthesis of proteins and enzymes.
Immunoconjugate Preparation
The compound may play a role in the preparation of antibodies and immunoconjugates . These are essential in medical research for targeting specific antigens within the body, which is a critical step in the development of targeted therapies.
Biomolecule Immobilization
It could be involved in the immobilization of large biomolecules , such as proteins or DNA, onto various surfaces. This is a key process in the development of diagnostic assays and biosensors.
Environmental Monitoring
Given its potential role in the development of photonic biosensors, this compound could be used in the monitoring of dangerous environmental pollutants , such as dioxins. The ability to detect these pollutants rapidly and accurately is vital for environmental protection and public health.
Propriétés
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-10-12(14(2,3)4)6-7-13(11)16-9-5-8-15;/h6-7,10H,5,8-9,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQZQIQJBJDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



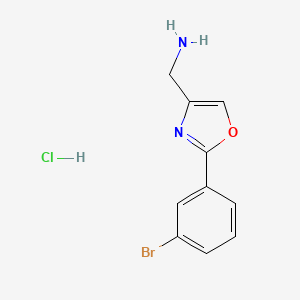

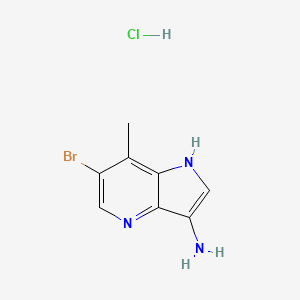

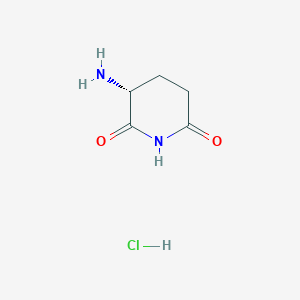
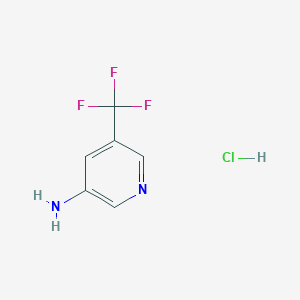

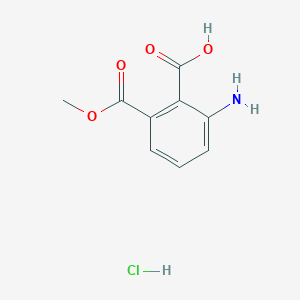
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

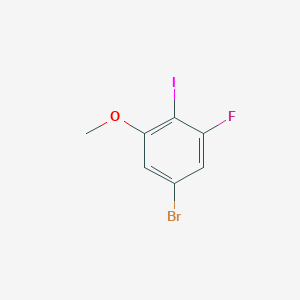
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)
